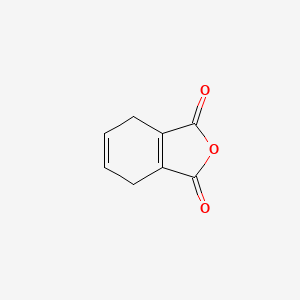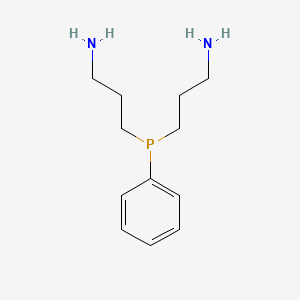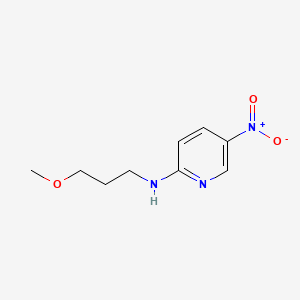
1,4-Cyclohexadiene-1,2-dicarboxylic anhydride
Overview
Description
1,4-Cyclohexadiene-1,2-dicarboxylic anhydride is an organic compound with the molecular formula C₈H₆O₃ and a molecular weight of 150.1314 g/mol . This compound is also known by other names such as 1,3-Isobenzofurandione, 4,7-dihydro- and Cyclohexa-1,4-diene-1,2-dicarboxylic acid, anhydride . It is a cyclic anhydride and is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
1,4-Cyclohexadiene-1,2-dicarboxylic anhydride can be synthesized through several methods. One common synthetic route involves the Diels-Alder reaction between maleic anhydride and 1,3-butadiene, followed by hydrogenation . The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition and subsequent hydrogenation steps.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
1,4-Cyclohexadiene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields dicarboxylic acids, while reduction can produce diols .
Scientific Research Applications
1,4-Cyclohexadiene-1,2-dicarboxylic anhydride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride involves its reactivity with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity . The compound’s anhydride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
1,4-Cyclohexadiene-1,2-dicarboxylic anhydride can be compared with other similar compounds such as:
1,2-Cyclohexanedicarboxylic anhydride: This compound has a similar structure but differs in the position of the double bonds.
Hexahydrophthalic anhydride: Another related compound, used as a curing agent for epoxy resins and in the production of various polymers.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for particular applications in synthesis and industrial processes .
Properties
IUPAC Name |
4,7-dihydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGJCRKHWHYKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197262 | |
| Record name | 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4773-89-1 | |
| Record name | 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004773891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC122938 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B1597350.png)


